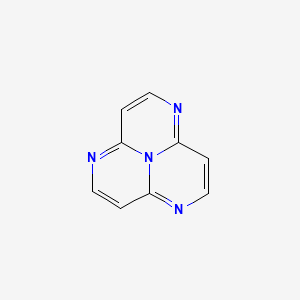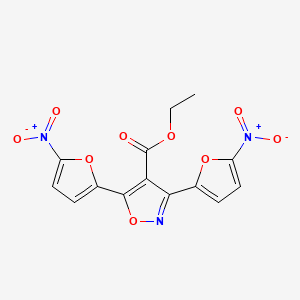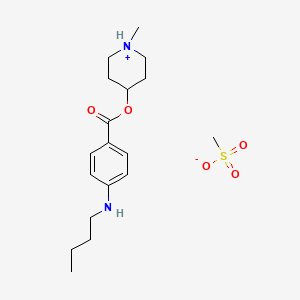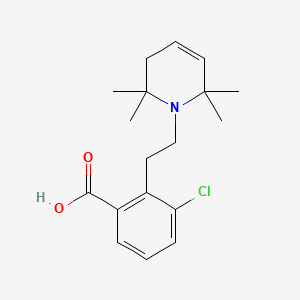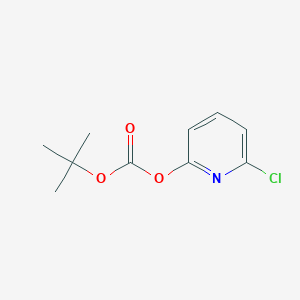
tert-Butyl 6-chloropyridin-2-ylcarbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 6-chloropyridin-2-ylcarbonate: is a chemical compound with the molecular formula C10H13ClN2O2 . It is often used in organic synthesis and has applications in various fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of tert-Butyl 6-chloropyridin-2-ylcarbonate typically involves the reaction of 6-chloropyridin-2-ylamine with di-tert-butyl dicarbonate in the presence of a base such as sodium hexamethyldisilazide. The reaction is carried out under a nitrogen atmosphere and at room temperature .
Industrial Production Methods: : Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: : tert-Butyl 6-chloropyridin-2-ylcarbonate can undergo various chemical reactions, including substitution reactions, where the chlorine atom is replaced by other functional groups. It can also participate in oxidation and reduction reactions .
Common Reagents and Conditions: : Common reagents used in reactions with this compound include bases like sodium hexamethyldisilazide and oxidizing agents. The reactions are typically carried out in solvents such as tetrahydrofuran (THF) under inert atmospheres .
Major Products: : The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines .
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, tert-Butyl 6-chloropyridin-2-ylcarbonate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of heterocyclic compounds .
Biology and Medicine: : In biological and medical research, this compound is used to study the interactions of pyridine derivatives with biological targets.
Industry: : In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of tert-Butyl 6-chloropyridin-2-ylcarbonate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
- tert-Butyl (6-chloropyridin-2-yl)carbamate
Uniqueness: : tert-Butyl 6-chloropyridin-2-ylcarbonate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C10H12ClNO3 |
|---|---|
Peso molecular |
229.66 g/mol |
Nombre IUPAC |
tert-butyl (6-chloropyridin-2-yl) carbonate |
InChI |
InChI=1S/C10H12ClNO3/c1-10(2,3)15-9(13)14-8-6-4-5-7(11)12-8/h4-6H,1-3H3 |
Clave InChI |
ZSDVHWGVKJCXLI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)OC1=NC(=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-(2,5-Dichloro-1,4-phenylene)bis(1h-anthra[1,2-d]imidazole-6,11-dione)](/img/structure/B13749451.png)
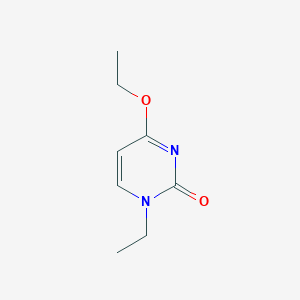

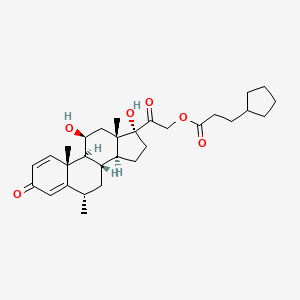

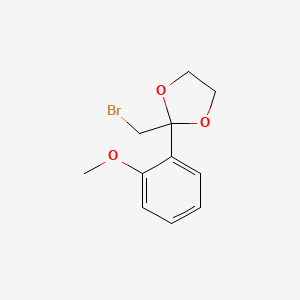
![1-(2-aminoethyl)-4-chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione dihydrochloride hydrate](/img/structure/B13749489.png)

